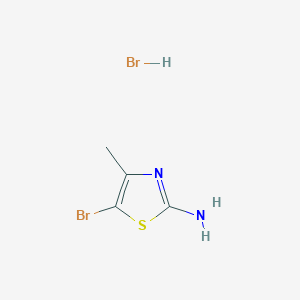

5-Bromo-4-methylthiazol-2-amine hydrobromide

Description

Thiazole (B1198619) derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the fields of organic synthesis and medicinal chemistry. The thiazole nucleus is a key structural motif present in a wide array of biologically active compounds and approved pharmaceutical agents. Its presence is integral to the function of molecules such as the antibacterial agent sulfathiazole (B1682510) and the antiretroviral drug ritonavir. The aromatic nature of the thiazole ring, coupled with the presence of nitrogen and sulfur heteroatoms, imparts unique electronic properties that allow for a diverse range of chemical transformations and molecular interactions.

In medicinal chemistry, the thiazole scaffold is recognized for its ability to engage with various biological targets, leading to a broad spectrum of pharmacological activities. Compounds containing this ring system have been reported to exhibit antibacterial, antifungal, anti-inflammatory, anticancer, and antiprotozoal properties. The versatility of the thiazole ring allows for substitution at multiple positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity and pharmacokinetic profile. mdpi.com

The introduction of a halogen atom, such as bromine, onto the thiazole ring dramatically enhances its utility as a synthetic intermediate. Halogenation, particularly at the C5 position, provides a reactive handle for a variety of cross-coupling reactions and nucleophilic substitutions. This chemical reactivity allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the assembly of complex molecules.

The bromine atom in compounds like 5-Bromo-4-methylthiazol-2-amine hydrobromide serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is amenable to a range of organometallic coupling reactions, such as Suzuki, Stille, and Heck couplings. This reactivity profile makes halogenated thiazoles indispensable building blocks for creating libraries of compounds for drug discovery and for the total synthesis of natural products. The ability to functionalize the thiazole core in a controlled and predictable manner is a key reason for the widespread use of these halogenated intermediates in modern synthetic chemistry. researchgate.net

The compound 5-Bromo-4-methylthiazol-2-amine, in its hydrobromide salt form, provides a stable, easy-to-handle source of this critical synthetic unit. The synthesis of this hydrobromide salt can be achieved through the direct bromination of 2-amino-4-methylthiazole (B167648). google.com A notable method involves reacting 2-amino-4-methylthiazole with bromine, which results in the formation of 2-amino-4-methyl-5-bromothiazole hydrobromide. google.com This direct halogenation provides an efficient route to this valuable synthetic intermediate.

Below is a data table summarizing the key chemical properties of the free base, 5-Bromo-4-methylthiazol-2-amine.

| Property | Value |

|---|---|

| CAS Number | 3034-57-9 |

| Molecular Formula | C₄H₅BrN₂S sigmaaldrich.com |

| Molecular Weight | 193.06 g/mol sigmaaldrich.com |

| Appearance | Solid |

| InChI Key | XZYIDZIGJVUTKE-UHFFFAOYSA-N |

This foundational knowledge of thiazole chemistry and the strategic importance of halogenation underscores the value of this compound as a key player in the synthesis of novel chemical entities with potential applications in medicine and materials science. google.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-4-methyl-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S.BrH/c1-2-3(5)8-4(6)7-2;/h1H3,(H2,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWVSOOKRUHBSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 4 Methylthiazol 2 Amine Hydrobromide and Its Precursors

Direct Bromination Strategies for Thiazole (B1198619) Derivatives

Direct bromination is a common approach to introduce a bromine atom onto the thiazole ring. This method's success hinges on controlling the regioselectivity of the halogenation.

Bromination of Substituted 4-Methylthiazoles

The direct bromination of 4-methylthiazole can be accomplished using elemental bromine in a suitable solvent like acetic acid. For instance, treating 4-methylthiazole with bromine in acetic acid at a controlled temperature yields 5-bromo-4-methylthiazole. chemicalbook.com Similarly, 2-amino-4-methylthiazole (B167648) can be brominated using a solution of bromine in chloroform. This reaction proceeds with the initial formation of a precipitate, and after an extended reaction time, the hydrobromide salt of 2-amino-5-bromo-4-methylthiazole is obtained. thoreauchem.comambeed.com Neutralization of this salt then yields the free base. google.com

A detailed synthetic procedure involves the dropwise addition of a bromine solution in chloroform to a solution of 2-amino-4-methylthiazole in the same solvent. The reaction mixture is stirred for an extended period, typically 48 hours. The resulting precipitate, the hydrobromide salt, is then filtered and washed. To obtain the free base, the hydrobromide is dissolved in water and neutralized with an aqueous solution of sodium bicarbonate. thoreauchem.com

Table 1: Direct Bromination of 4-Methylthiazole Derivatives

| Starting Material | Brominating Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methylthiazole | Bromine | Acetic Acid | 5-Bromo-4-methylthiazole | 37% | chemicalbook.com |

| 2-Amino-4-methylthiazole | Bromine | Chloroform | 2-Amino-5-bromo-4-methylthiazole hydrobromide | 76% (crude) | thoreauchem.com |

Application of N-Bromosuccinimide (NBS) in Regioselective Bromination Protocols

N-Bromosuccinimide (NBS) is a widely used reagent for regioselective bromination and is considered a safer alternative to liquid bromine. researchgate.net It is particularly effective for the bromination of various heterocyclic compounds, including thiazoles. The use of NBS can offer milder reaction conditions and improved selectivity. researchgate.netresearchgate.net In the context of thiazole synthesis, NBS is used to α-halogenate β-keto esters, which then undergo cyclization with thiourea. organic-chemistry.org While direct bromination of the 5-position of the 2-aminothiazole (B372263) ring is common, NBS provides a valuable tool for achieving this transformation, often with high efficiency. The reaction typically proceeds via an in situ formation of an α-bromoketone, which is then trapped to form the desired product. mdpi.com

Role of Reaction Conditions and Solvents in Bromination Efficiency

The efficiency and outcome of bromination reactions are significantly influenced by the reaction conditions and the choice of solvent. For the bromination of 2-aminothiazoles, acetic acid is a commonly used solvent. rsc.org However, the reaction in acetic acid can sometimes lead to unstable intermediates rather than the desired 2-amino-5-bromothiazole. rsc.org The choice of solvent can also affect the nature of the intermediate species. For example, in methanol, the addition of the solvent to the thiazole ring can occur during bromination. rsc.org

Temperature is another critical parameter. The bromination of 4-methylthiazole with bromine in acetic acid is typically initiated at 0°C and then allowed to warm to room temperature. chemicalbook.com In contrast, the bromination of 2-aminothiazole in chloroform is conducted with stirring over a prolonged period. thoreauchem.com The use of copper(II) halides in acetonitrile has also been shown to be an effective system for the halogenation of 2-aminothiazoles, proceeding under mild conditions at room temperature. nih.gov

Halogenation of 2-Aminothiazoles via Addition-Elimination Mechanisms

The halogenation of 2-aminothiazoles to produce 2-amino-5-halogenothiazoles is understood to proceed through an addition-elimination mechanism. rsc.orgrsc.orgjocpr.com This mechanism involves the initial addition of the halogen to the C(4)-C(5) double bond of the thiazole ring, forming a Δ2-thiazoline intermediate. rsc.orgrsc.org These intermediates have been isolated and characterized, providing evidence for this pathway. rsc.org The subsequent elimination of a hydrogen halide molecule from this intermediate leads to the formation of the final 5-halogenated product. The high regioselectivity of this reaction is a key feature of this mechanism. rsc.orgrsc.org

Multi-step Synthetic Routes to Construct the 5-Bromo-4-methylthiazole Core

In addition to direct bromination, multi-step synthetic strategies can be employed to construct the 5-bromo-4-methylthiazole core. These routes often involve the synthesis of a substituted thiazole precursor followed by functional group manipulation.

Strategies Involving Functionalization of Key Precursors

One multi-step approach involves the synthesis of a thiazole carboxylic acid, which can then be subjected to a decarboxylative bromination. researchgate.net This strategy allows for the introduction of the bromine atom at a specific position. For example, a suitably substituted thiazole carboxylic acid can be synthesized and then treated with a bromine source to achieve decarboxylation and bromination in a single step. researchgate.net

Another strategy involves the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring. nih.gov This method involves the condensation of an α-haloketone with a thioamide. nih.gov By starting with appropriate precursors, a 4-methylthiazole derivative can be synthesized, which can then be brominated in a subsequent step. For instance, the reaction of an α-bromo ketone with thiourea is a common way to form the 2-aminothiazole ring. nih.gov

A specific example of a multi-step synthesis starts from 2-Amino-4-methyl thiazole-5-ethylcarboxylate. This starting material undergoes bromination using hydrogen bromide in the presence of sodium nitrite (B80452) to yield Ethyl-2-bromo-4-methylthiazole-5-carboxylate. researchgate.net This intermediate can then be further modified to introduce the desired functionalities.

Table 2: Multi-Step Synthesis Example

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Amino-4-methyl thiazole-5-ethylcarboxylate | HBr, NaNO₂ | Ethyl-2-bromo-4-methylthiazole-5-carboxylate | researchgate.net |

| 2 | Ethyl-2-bromo-4-methylthiazole-5-carboxylate | NaOH, THF | 2-Bromo-4-methylthiazole-5-carboxylic acid | researchgate.net |

Cyclization Reactions for Thiazole Ring Formation

The formation of the thiazole ring is a cornerstone of synthesizing compounds like 5-Bromo-4-methylthiazol-2-amine hydrobromide. Various laboratory methods exist for this purpose, with the Hantzsch thiazole synthesis being a prominent and widely utilized approach. wikipedia.org This method, first described by Arthur R. Hantzsch in 1887, involves the reaction between an α-haloketone and a thioamide to yield a thiazole. synarchive.com The reaction is known for being high-yielding and relatively simple to perform. chemhelpasap.com

The Hantzsch synthesis proceeds through a multi-step pathway that begins with an SN2 reaction, followed by an intramolecular attack by the nitrogen on the ketone carbonyl to form the ring, ultimately resulting in the loss of water and a hydrogen halide. chemhelpasap.com For instance, the synthesis of 2,4-dimethylthiazole is achieved by reacting chloroacetone with thioacetamide. wikipedia.org A common variation for producing 2-aminothiazoles involves the reaction of an α-haloketone with thiourea. nih.govorganic-chemistry.org The resulting 2-aminothiazole products are often poorly soluble in water, which allows for convenient precipitation and isolation from the reaction mixture. chemhelpasap.com

Beyond the classic Hantzsch synthesis, several other cyclization strategies have been developed to form the thiazole nucleus, often aiming for more environmentally benign or efficient processes. bepls.com These alternative protocols have been developed to avoid the use of toxic haloketones. bepls.com

Alternative Cyclization Methodologies:

Cook-Heilbron Synthesis: This method produces thiazoles through the condensation of an α-aminonitrile with carbon disulfide. wikipedia.orgcutm.ac.in

Rearrangement of α-thiocyanoketones: Substituted thiazoles can be formed by the cyclization of α-thiocyano ketones in the presence of concentrated aqueous sulfuric acid. cutm.ac.in

Domino Alkylation-Cyclization: This reaction utilizes propargyl bromides and thioureas, often under microwave irradiation, to produce 2-aminothiazoles in high yields within minutes. organic-chemistry.orgnih.gov

Three-Component Reactions: Efficient syntheses have been developed that combine multiple starting materials in a single pot. One such method involves the reaction of enaminoesters, fluorodibromoiamides/ester, and sulfur to create thiazoles. organic-chemistry.org Another involves the one-pot condensation of an α-bromoketone, thiourea, and a substituted benzaldehyde. nih.gov

Many modern approaches focus on "green chemistry" principles, employing methods like microwave-assisted synthesis, ultrasonic irradiation, and the use of recyclable catalysts or green solvents like water or polyethylene glycol (PEG) to reduce environmental impact. nih.govbepls.com

| Method | Key Reactants | General Characteristics | Reference |

|---|---|---|---|

| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | High-yielding, simple, widely used, versatile for various substitutions. | wikipedia.orgsynarchive.comchemhelpasap.com |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | An alternative route for forming substituted thiazoles. | wikipedia.orgcutm.ac.in |

| From α-thiocyanoketones | α-Thiocyano ketone, Conc. H₂SO₄ | Involves rearrangement and cyclization to form the thiazole ring. | cutm.ac.in |

| Domino Alkylation-Cyclization | Propargyl bromide, Thiourea | Rapid synthesis, often utilizing microwave irradiation for high yields. | organic-chemistry.orgnih.gov |

| Multi-Component Reactions | Various (e.g., enaminones, cyanamide, sulfur) | One-pot synthesis, efficient, often aligns with green chemistry principles. | organic-chemistry.orgbepls.com |

Industrial Scale-Up Considerations for Thiazole Building Blocks

Transitioning the synthesis of thiazole building blocks from a laboratory bench to industrial-scale production is a complex process that involves more than simply increasing the quantities of reactants. noahchemicals.com Careful planning and execution are required to ensure safety, maintain product quality, and achieve economic viability. adesisinc.comrebuildmanufacturing.com Key considerations include process optimization, safety and risk management, equipment selection, and supply chain logistics. rebuildmanufacturing.com

A primary concern during scale-up is managing the heat generated by the reaction. noahchemicals.com An exothermic reaction that is easily controlled in a small flask can produce a significant amount of heat at an industrial level, potentially leading to runaway reactions if not managed properly. noahchemicals.com Therefore, conducting tests in pilot-scale batch reactors is crucial to ensure that the cooling and exhaust systems are adequate for the larger volume. noahchemicals.com

Process efficiency is another critical factor. adesisinc.com Optimization at an industrial scale focuses on maximizing yield, minimizing waste, and reducing energy consumption to ensure the process is economically sustainable. adesisinc.com This may involve adjusting reaction parameters, optimizing mixing procedures, and implementing energy-efficient technologies. adesisinc.comvisimix.com Maintaining rigorous quality control is non-negotiable; in-process checks and monitoring are essential to ensure that the final product's purity and properties are not compromised during the scale-up. adesisinc.com

Safety and regulatory compliance are paramount. adesisinc.com Scaling up involves handling larger quantities of potentially hazardous materials, which intensifies operational risks. rebuildmanufacturing.com A thorough Process Hazard Analysis (PHA) must be conducted to identify and mitigate potential dangers. rebuildmanufacturing.com Compliance with regulations from bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) is mandatory. rebuildmanufacturing.com

Finally, securing a reliable supply chain for raw materials is essential for uninterrupted production. adesisinc.comrebuildmanufacturing.com This involves evaluating suppliers for quality and consistency and potentially diversifying sources to mitigate risks associated with material availability. adesisinc.com

| Consideration | Key Issues and Objectives | Reference |

|---|---|---|

| Safety & Risk Management | Managing exothermic reactions, handling larger volumes of hazardous materials, conducting Process Hazard Analysis (PHA), ensuring regulatory compliance (OSHA, EPA). | noahchemicals.comrebuildmanufacturing.com |

| Process Efficiency & Optimization | Maximizing product yield, minimizing waste and by-products, reducing energy consumption, optimizing reaction conditions (temperature, pressure, mixing). | adesisinc.comresearchgate.net |

| Quality Control | Maintaining product purity and consistency, implementing in-process checks and monitoring protocols, ensuring batch-to-batch reproducibility. | adesisinc.com |

| Equipment & Process Transfer | Selecting appropriate reactor size and type, ensuring adequate heat exchange and mixing capabilities, validating process parameters at pilot scale before full-scale production. | noahchemicals.comvisimix.com |

| Raw Material Sourcing | Ensuring a consistent and reliable supply of starting materials, evaluating supplier quality, mitigating supply chain risks through diversification. | adesisinc.comrebuildmanufacturing.com |

Chemical Reactivity and Derivatization Strategies for 5 Bromo 4 Methylthiazol 2 Amine Hydrobromide

Nucleophilic Substitution Reactions at the C-5 Bromo-Position

The bromine atom at the C-5 position of the thiazole (B1198619) ring is susceptible to displacement by strong nucleophiles. jocpr.com This reactivity allows for the strategic introduction of a wide array of substituents, making it a cornerstone for the synthesis of more complex derivatives. The 2-amino-5-halothiazole scaffold is a versatile platform where the halogen can be readily displaced. jocpr.com

A variety of nitrogen-based nucleophiles can effectively displace the C-5 bromo substituent. Reactions with primary and secondary amines, for instance, lead to the formation of the corresponding 5-amino-thiazole derivatives. Studies have demonstrated the synthesis of 5-substituted-2-aminothiazoles through a two-step, one-pot protocol that involves an initial halogenation followed by nucleophilic substitution with an amine. jocpr.com

Morpholine, a cyclic secondary amine, has been shown to react with 5-bromo-2-aminothiazole derivatives. jocpr.com However, the reaction's success can be pH-dependent. The formation of hydrobromic acid (HBr) as a byproduct can protonate the amine nucleophile, forming an ammonium (B1175870) salt that is no longer nucleophilic and stalling the reaction. jocpr.com To counter this, the reaction medium is often neutralized with a mild base, such as sodium bicarbonate (NaHCO₃), to ensure the amine remains in its free, nucleophilic state. jocpr.com

Table 1: Examples of Reactions with Nitrogen-based Nucleophiles

| Nucleophile | Product Type | Base | Reference |

| Amines | 5-Amino-2-aminothiazoles | NaHCO₃ | jocpr.com |

| Morpholine | 5-N-morpholyl-2-aminothiazoles | NaHCO₃ | jocpr.com |

Reactivity with Sulfur-based Nucleophiles (e.g., Thiols, Benzyl (B1604629) Mercaptan)

Sulfur-based nucleophiles are highly effective for substitution reactions at the C-5 position of the thiazole ring, owing to the high nucleophilicity of sulfur. msu.edu Thiolate anions, readily formed from thiols under basic conditions, are excellent nucleophiles for this transformation. msu.edu The reaction of 2-amino-5-halothiazoles with reagents like sodium sulfide (B99878) (Na₂S) has been used to synthesize bis(2-amino-4-substituted thiazole) sulfides. jocpr.com This involves the displacement of the bromide on two thiazole molecules by a single sulfide ion, linking the two rings. jocpr.com While specific examples with benzyl mercaptan are not detailed in the reviewed literature for this exact compound, the general reactivity pattern established with thiols and sulfides indicates that it would serve as a competent nucleophile to yield the corresponding 5-(benzylthio)-4-methylthiazol-2-amine.

Table 2: Examples of Reactions with Sulfur-based Nucleophiles

| Nucleophile | Product Type | Reference |

| Sodium Sulfide (Na₂S) | 5-Thio/Bis(thiazole)sulfides | jocpr.com |

| Thiols (general) | 5-(Alkyl/Aryl)thio-2-aminothiazoles | msu.edu |

Hydrolytic Transformations to Carboxylic Acid Derivatives

Direct hydrolysis of the C-5 bromo group to a carboxylic acid functionality is not a commonly reported transformation for this class of compounds. The synthesis of 2-amino-4-methylthiazole-5-carboxylic acid and its derivatives is typically achieved through alternative synthetic strategies. researchgate.net These methods often involve constructing the thiazole ring with the carboxylate group already in place. For example, a common route is the Hantzsch thiazole synthesis, which can utilize starting materials like ethyl 4-bromo-3-oxopentanoate which contains the necessary precursor fragments. Other patented methods describe the synthesis of 2-amino-thiazole-5-carboxylic acid derivatives from precursors such as dichloro acrylic acid chloride. google.com These alternative routes suggest that functionalizing the C-5 position with a carboxyl group is preferably done via ring synthesis rather than by substitution of a halogen on a pre-formed thiazole ring.

The choice of solvent and the presence of a base are critical parameters that significantly influence the outcome of nucleophilic substitution reactions on the 5-bromothiazole (B1268178) core.

Solvent Effects : Polar solvents are generally required to dissolve the reactants, particularly ionic nucleophiles. libretexts.org However, a distinction must be made between polar protic and polar aprotic solvents.

Polar protic solvents (e.g., water, ethanol) can form strong hydrogen bonds with anionic nucleophiles. spcmc.ac.in This solvation shell stabilizes the nucleophile, effectively shielding it and reducing its reactivity, which can slow down the rate of substitution. libretexts.orgspcmc.ac.in

Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are also polar but lack the ability to act as hydrogen bond donors. spcmc.ac.in They solvate the cation of a salt but leave the anionic nucleophile relatively "naked" and unsolvated. This lack of stabilization enhances the nucleophile's reactivity and often leads to a significant increase in the reaction rate. spcmc.ac.in

Basic Conditions : The presence of a base is often essential for driving these reactions to completion. nih.gov Many nucleophiles, such as thiols or certain amines, require deprotonation to become active. A base is necessary to generate the more potent thiolate from a thiol. msu.edu Furthermore, as seen in reactions with amines, basic conditions are required to neutralize acidic byproducts like HBr, which would otherwise protonate and deactivate the nucleophile. jocpr.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C-5 bromo substituent serves as an excellent electrophilic partner in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

The Suzuki-Miyaura cross-coupling reaction is a particularly effective method that has been successfully applied to 2-amino-5-bromothiazole derivatives. This reaction typically involves the coupling of the bromothiazole with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst. researchgate.net The reaction requires a suitable ligand to stabilize the palladium catalyst and a base to facilitate the transmetalation step of the catalytic cycle. This methodology allows for the direct and efficient installation of various aryl and heteroaryl groups at the C-5 position. While palladium-based systems are most common, catalysts based on other transition metals like nickel are also being explored for their unique reactivity and lower cost. mdpi.comrsc.org

Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Examples | Reference |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | |

| Ligand | SPhos, XPhos | |

| Boron Reagent | Arylboronic acids (e.g., 4-fluorophenylboronic acid) | |

| Base | Potassium carbonate (K₂CO₃) | |

| Product Type | 5-Aryl-2-aminothiazoles |

Suzuki-Miyaura Coupling for C-C Bond Formation with Aryl/Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex. libretexts.orgyoutube.comyonedalabs.com For 5-Bromo-4-methylthiazol-2-amine, the bromine atom at the C-5 position serves as an excellent handle for such transformations, allowing for the introduction of a wide array of aryl and heteroaryl substituents.

The general reaction involves the coupling of the 5-bromothiazole derivative with an aryl or heteroaryl boronic acid (or its corresponding ester) in the presence of a palladium catalyst and a base. The catalytic cycle typically involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

A variety of palladium catalysts, ligands, and reaction conditions can be employed to optimize the reaction for specific substrates. nih.gov For instance, the Suzuki reaction of 2-amino-5-bromothiazole with 4-fluorophenylboronic acid has been successfully performed, demonstrating the feasibility of this reaction on the 2-aminothiazole (B372263) core. nih.gov The choice of catalyst, such as Pd(dppf)Cl2, and base, like potassium carbonate, are critical for achieving high yields. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiazoles

| Component | Example | Role |

|---|---|---|

| Bromothiazole Substrate | 5-Bromo-4-methylthiazol-2-amine | Electrophile |

| Boronic Acid/Ester | Phenylboronic acid, N-Boc-2-pyrroleboronic acid | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid |

| Solvent | Dimethoxyethane (DME), Toluene, Dioxane/Water | Reaction Medium |

This table presents generalized conditions based on Suzuki-Miyaura reactions of similar bromo-heterocycles.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgacsgcipr.org This reaction allows for the substitution of the bromine atom at the C-5 position of 5-Bromo-4-methylthiazol-2-amine with a diverse range of primary and secondary amines, leading to the synthesis of 5-amino-substituted thiazole derivatives.

The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N coupled product. wikipedia.org The choice of a bulky, electron-rich phosphine (B1218219) ligand is crucial for the efficiency of the catalytic cycle. A recent study demonstrated the successful Buchwald-Hartwig amination of 5-bromothiazoles with various diarylamines using a palladium catalyst, yielding 5-N,N-diarylaminothiazoles in good yields. researchgate.net

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Function | Examples |

|---|---|---|

| Aryl Halide | Electrophilic partner | 5-Bromo-4-methylthiazol-2-amine |

| Amine | Nucleophilic partner | Primary amines, secondary amines, anilines, diarylamines |

| Palladium Catalyst | Facilitates C-N bond formation | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes catalyst, promotes reductive elimination | XPhos, BINAP, tBuBrettPhos |

| Base | Deprotonates the amine | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Solubilizes reactants | Toluene, Dioxane, THF |

This table outlines the general components and their roles in the Buchwald-Hartwig amination reaction.

Other Palladium-Catalyzed Coupling Reactions for Advanced Functionalization

Beyond the Suzuki and Buchwald-Hartwig reactions, the bromine atom at the C-5 position of the thiazole ring can participate in other palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.

Heck Reaction : This reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org 5-Bromo-4-methylthiazol-2-amine could potentially be coupled with various alkenes to introduce vinyl groups at the C-5 position, a transformation valuable for creating complex molecular architectures. wikipedia.orgnih.govyoutube.com The reaction typically proceeds via an oxidative addition, migratory insertion, and β-hydride elimination sequence. wikipedia.org

Sonogashira Coupling : This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgnih.gov It provides a direct route to introduce alkynyl substituents onto the thiazole ring. researchgate.netresearchgate.net The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. organic-chemistry.org

Stille Coupling : This reaction involves the coupling of an organohalide with an organotin compound. While effective, the toxicity of organotin reagents has led to a preference for other methods like the Suzuki coupling. libretexts.org

These reactions collectively offer a powerful toolkit for the selective functionalization of the C-5 position, enabling the construction of diverse and complex thiazole-based molecules.

Functional Group Interconversions of the Amine Moiety at C-2

The 2-amino group of 5-Bromo-4-methylthiazol-2-amine is a key site for chemical modification, allowing for a wide range of functional group interconversions.

Acylation : The primary amino group can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) to form the corresponding amides. nih.govmdpi.comsemanticscholar.org This reaction is fundamental for incorporating various acyl groups and building more complex structures. nih.gov

Alkylation : N-alkylation of the 2-amino group can introduce alkyl substituents. acs.orgnih.gov The reaction conditions can influence the site of alkylation, as 2-aminothiazole exists in tautomeric equilibrium with 2-iminothiazoline. In the absence of a condensing agent, alkylation may occur on the endocyclic nitrogen, while the presence of a strong base like lithium amide can direct alkylation to the exocyclic amino group. acs.org

Formation of Schiff Bases : The 2-amino group can condense with aldehydes and ketones to form imines, also known as Schiff bases. nih.govmdpi.com This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol.

Diazotization and Sandmeyer Reaction : The primary aromatic amine at C-2 can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). nih.govresearchgate.net These diazonium salts are versatile intermediates. acs.org They can undergo Sandmeyer reactions, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using copper(I) salts as catalysts. nih.govwikipedia.orgbyjus.comorganic-chemistry.org This provides a pathway to synthesize 2-halo or 2-cyanothiazole (B74202) derivatives from the parent 2-aminothiazole.

Oxidative and Reductive Transformations of the Thiazole Ring System

The thiazole ring, while aromatic, can undergo specific oxidative and reductive transformations.

Oxidation : The thiazole ring is generally resistant to strong oxidizing agents like potassium permanganate, which can open the ring. slideshare.net However, selective oxidation is possible. The ring nitrogen can be oxidized to form a thiazole N-oxide using reagents like m-chloroperoxybenzoic acid (mCPBA). wikipedia.org Oxidation can also occur at the sulfur atom, leading to non-aromatic sulfoxides and sulfones. wikipedia.org Furthermore, thiazoles can react with singlet oxygen in a cycloaddition-rearrangement pathway. acs.org In synthetic sequences, thiazolines (the dihydro- form of thiazoles) are often oxidized to the aromatic thiazole using oxidizing agents like manganese dioxide (MnO₂). researchgate.netresearchgate.net

Reduction : The thiazole ring is generally stable towards catalytic hydrogenation. pharmaguideline.com However, it can be reduced under more forcing conditions. Strong reducing agents like sodium in liquid ammonia (B1221849) can cause reductive ring-opening, cleaving a sulfur-carbon bond. researchgate.net A common transformation is desulfurization using Raney nickel, which leads to the complete degradation of the ring system. slideshare.netpharmaguideline.com

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Bromo 4 Methylthiazol 2 Amine Hydrobromide and Its Derivatives

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental formula. lcms.cz For 5-Bromo-4-methylthiazol-2-amine, HRMS would be used to confirm its elemental composition of C₄H₅BrN₂S.

The instrument would detect the protonated molecule of the free base (the cation), [C₄H₆BrN₂S]⁺. The theoretical exact mass of this ion can be calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ³²S, and ⁷⁹Br). An experimental HRMS measurement matching this theoretical value would provide strong evidence for the compound's identity and purity. For example, HRMS has been used to confirm the elemental composition of other complex aminothiazole derivatives with high accuracy. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net It is routinely used to assess the purity of a sample and confirm the molecular weight of the target compound. derpharmachemica.com

In a typical LC-MS analysis of 5-Bromo-4-methylthiazol-2-amine hydrobromide, the sample would first be passed through an LC column to separate it from any impurities or starting materials. The eluent from the column is then introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the molecule is typically detected as its protonated free base, [M+H]⁺. For 5-Bromo-4-methylthiazol-2-amine (free base molecular weight ≈ 193.06 g/mol for the most common isotopes), the expected ion would appear at an m/z value corresponding to its protonated form. The presence of bromine would also generate a characteristic isotopic pattern, with a second peak at [M+H+2]⁺ of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of molecular bonds, a characteristic spectrum or "fingerprint" of the compound can be obtained. For this compound, the FTIR spectrum provides direct evidence for the key structural components, including the thiazole (B1198619) ring, the primary amine group, and the methyl substituent.

While specific experimental FTIR data for this compound is not extensively published in peer-reviewed literature, the expected vibrational frequencies can be accurately predicted by comparison with closely related structures, such as 2-amino-4-methylthiazole (B167648) (AMT), and through theoretical DFT calculations. mdpi.comnih.gov The protonation of the 2-amino group or a ring nitrogen to form the hydrobromide salt would be expected to induce shifts in the vibrational frequencies of the associated functional groups, particularly the N-H and C-N bonds.

Key vibrational modes anticipated for the title compound include:

N-H Vibrations : The primary amine group (-NH2) typically exhibits symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. In the hydrobromide salt, these bands may be broadened and shifted due to hydrogen bonding and the formation of an ammonium-like species (-NH3⁺), appearing in the 2800-3200 cm⁻¹ range. N-H bending vibrations (scissoring) are expected around 1600-1650 cm⁻¹.

C-H Vibrations : The methyl group (-CH3) will show characteristic symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Thiazole Ring Vibrations : The heterocyclic ring gives rise to a series of complex vibrations. C=N and C=C stretching vibrations are typically observed in the 1500-1650 cm⁻¹ region. Ring "breathing" modes and other skeletal vibrations occur at lower frequencies, providing a fingerprint unique to the substituted thiazole core. mdpi.com

C-Br Vibration : The carbon-bromine bond stretching is expected to appear at the lower end of the mid-IR spectrum, typically in the 500-650 cm⁻¹ range.

The table below summarizes the expected characteristic vibrational frequencies based on studies of similar thiazole structures. mdpi.comnih.govsemanticscholar.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) / Ammonium (B1175870) (-NH₃⁺) | 3300-3500 (free amine), 2800-3200 (salt) |

| Asymmetric & Symmetric C-H Stretch | Methyl (-CH₃) | 2900-3000 |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1600-1650 |

| C=N and C=C Ring Stretch | Thiazole Ring | 1500-1650 |

| Asymmetric C-H Bend | Methyl (-CH₃) | ~1450 |

| Symmetric C-H Bend (Umbrella) | Methyl (-CH₃) | ~1375 |

| C-N Stretch | Amine & Thiazole Ring | 1250-1350 |

| C-S Stretch | Thiazole Ring | 600-700 |

| C-Br Stretch | Bromo-substituent | 500-650 |

X-ray Crystallography for Definitive Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the unit cell, from which the positions of the individual atoms can be deduced. This method is crucial for validating structures proposed by other spectroscopic techniques and for providing insights into the packing of molecules within the crystal lattice. nih.gov

In the synthesis of substituted heterocyclic compounds, the exact position of substituents on the ring (regiochemistry) can sometimes be ambiguous based on spectroscopic data (NMR, MS) alone. X-ray crystallography provides a direct and unambiguous solution to this problem. For 5-Bromo-4-methylthiazol-2-amine, the synthesis could potentially yield different isomers. A single-crystal X-ray structure analysis would definitively confirm that the bromine atom is at the C5 position and the methyl group is at the C4 position of the thiazole ring, leaving no doubt as to the correct regiochemical assignment. nih.gov It also reveals the preferred tautomeric form of the 2-amine group (amino vs. imino) in the solid state and the site of protonation in the hydrobromide salt.

The determination of a crystal structure is not always straightforward and can be complicated by crystal pathologies such as twinning and disorder. springernature.comnih.gov These phenomena can alter the diffraction pattern, making structure solution and refinement more challenging. springernature.com

Disorder occurs when molecules or parts of molecules adopt multiple orientations or conformations within the crystal lattice. In the case of substituted thiazoles, a common form of disorder involves the entire molecule randomly orienting in different directions. For example, the crystal structure of 2,4-dibromothiazole (B130268) revealed a disordered arrangement where molecules were randomly oriented with respect to the direction of the Br–C(2)–N–C(4)–Br unit. researchgate.net This requires the use of specialized refinement models where the disordered atoms are assigned partial occupancies at different positions.

Twinning is another crystallographic challenge where the crystal is composed of two or more intergrown domains, or "twin components," that are related by a specific symmetry operation. cam.ac.uk This results in the overlapping of diffraction spots from the different components, which can complicate data processing and may lead to an incorrect space group assignment if not properly identified and handled. cam.ac.ukeurjchem.com The refinement of a twinned crystal structure requires specialized software to deconvolve the contributions from each twin component to the measured reflection intensities. For instance, the structure of a complex thiazole salt was successfully solved and refined despite the presence of non-merohedral twinning by using a two-component twinning model. eurjchem.comresearchgate.net

The table below summarizes these common crystallographic challenges and the approaches to resolving them.

| Crystallographic Challenge | Description | Consequence for Data Analysis | Resolution Strategy |

| Positional Disorder | Atoms or groups of atoms occupy multiple positions in the crystal lattice. researchgate.net | Diffuse or smeared electron density; poor refinement fit. | Model the disordered component in multiple positions with partial occupancy factors that sum to one. |

| Orientational Disorder | Entire molecules are randomly oriented in two or more directions. researchgate.net | Superposition of diffraction patterns; systematic absences may be violated. | Model the entire molecule in each orientation with refined occupancy factors. |

| Twinning | The crystal consists of multiple intergrown domains with different orientations. cam.ac.ukeurjchem.com | Overlapping of reflections; may lead to incorrect symmetry or space group assignment. cam.ac.uk | Identify the twin law and use specialized refinement programs to model the contribution of each twin component (e.g., HKLF 5 in SHELXL). eurjchem.com |

Computational Chemistry and Theoretical Modeling of 5 Bromo 4 Methylthiazol 2 Amine Hydrobromide

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT methods, such as those employing the B3LYP functional with basis sets like 6-311G(d,p), have been successfully used to predict the properties of various thiazole (B1198619) derivatives, offering reliable correlations with experimental data. kbhgroup.inresearchgate.net These calculations form the basis for understanding the geometry, stability, and reactivity of the 5-Bromo-4-methylthiazol-2-amine cation.

The initial step in any DFT study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. researcher.life For the 5-Bromo-4-methylthiazol-2-amine cation, this involves calculating key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles. asianpubs.org These theoretical parameters for the thiazole ring and its substituents provide a foundational understanding of the molecule's steric and electronic landscape. researchgate.net

Conformational analysis further explores the different spatial arrangements of the molecule, particularly rotation around single bonds, to identify the most stable conformer. While the thiazole ring itself is rigid, the orientation of the exocyclic amino group can be investigated. DFT calculations on related aminothiazole compounds have been used to precisely determine these structural details. asianpubs.orgresearchgate.net

Table 1: Representative Predicted Geometrical Parameters for a 2-Aminothiazole (B372263) System (Based on Analogous Structures) Note: This table presents typical values for a 2-aminothiazole core based on published DFT studies of related molecules, as specific data for 5-Bromo-4-methylthiazol-2-amine is not available.

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |

| Bond Length | C=N (ring) | ~1.30 Å |

| Bond Length | C-S (ring) | ~1.77 Å |

| Bond Length | C-N (exocyclic) | ~1.36 Å |

| Bond Length | C-Br | ~1.88 Å |

| Bond Angle | N-C-S (ring) | ~111° |

| Bond Angle | C-N-C (ring) | ~110° |

| Bond Angle | H-N-H (amino) | ~115° |

DFT is highly effective at predicting spectroscopic properties that are crucial for molecular characterization. researchgate.net Time-dependent DFT (TD-DFT) calculations can forecast the electronic absorption spectra (UV-Visible), identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. kbhgroup.in This is often linked to the molecule's Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. researchgate.netroyalsocietypublishing.org

Table 2: Example Frontier Molecular Orbital (FMO) Data from DFT Calculations on an Analogous 2-Aminothiazole Derivative

| Parameter | Energy (eV) | Description |

| EHOMO | ~ -6.5 eV | Correlates with the ability to donate electrons. |

| ELUMO | ~ -1.5 eV | Correlates with the ability to accept electrons. |

| Energy Gap (ΔE) | ~ 5.0 eV | Indicates chemical reactivity and stability. |

Calculations can also predict vibrational frequencies (infrared and Raman spectra). researchgate.net Theoretical vibrational spectra are often scaled by a factor to correct for systematic errors and provide a strong correlation with experimental results, aiding in the assignment of spectral bands to specific molecular motions. kbhgroup.in

DFT calculations are instrumental in mapping out reaction pathways and understanding chemical mechanisms at a molecular level. For a compound like 5-Bromo-4-methylthiazol-2-amine, a key transformation of interest could be the substitution of the bromine atom. Computational studies can model this process by identifying the reactants, products, and, most importantly, the transition state (TS). chemrxiv.org

The transition state is the highest energy point along the reaction coordinate, and its structure provides crucial insights into the bond-breaking and bond-forming events that occur during the reaction. chemrxiv.org By calculating the energies of the reactants, transition state, and products, a complete energy profile for the reaction can be constructed. This profile helps determine whether a proposed mechanism is energetically feasible. For example, studies on C-H activation in other azoles have used DFT to propose detailed mechanistic pathways, including the roles of intermediates and catalysts. mdpi.com

A direct outcome of elucidating a reaction mechanism with DFT is the prediction of the activation barrier, also known as the activation energy (Ea). This is calculated as the energy difference between the transition state and the reactants. chemrxiv.org The activation barrier is a critical determinant of the reaction rate; a higher barrier corresponds to a slower reaction.

Predicting these barriers allows for the in silico screening of potential reactions and reaction conditions, saving significant experimental time and resources. For instance, DFT could be used to compare the activation barriers for nucleophilic aromatic substitution at the bromine-bearing carbon under different conditions or with different nucleophiles, thereby predicting the most favorable transformation pathway. Recent computational approaches even combine DFT with machine learning models to more rapidly predict reaction barriers across a wide range of chemical reactions. chemrxiv.org

Molecular Modeling and Docking Studies for Derivative Design

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. asianpubs.orgekb.eg Molecular modeling, and specifically molecular docking, are essential computational techniques for designing new derivatives of 5-Bromo-4-methylthiazol-2-amine with potential therapeutic applications. tandfonline.com

Molecular docking predicts the preferred orientation of a molecule (a ligand) when bound to a specific protein target. researchgate.net This process involves placing the ligand into the active site of the protein and calculating a "docking score," which estimates the binding affinity. researchgate.net Lower binding energy values typically indicate a more stable protein-ligand complex.

For derivative design, the core 5-Bromo-4-methylthiazol-2-amine structure would be used as a scaffold. Modifications would be made in silico—for example, by adding different substituents to the amino group or replacing the bromine atom—and the new derivatives would be docked into a target protein. This allows for the rapid evaluation of how structural changes affect binding affinity and interactions with key amino acid residues in the active site, such as hydrogen bonds or hydrophobic interactions. nih.gov This approach has been widely used to design novel 2-aminothiazole derivatives as potential anticancer and antimicrobial agents. tandfonline.comnih.gov

Table 3: Illustrative Molecular Docking Results for Hypothetical 2-Aminothiazole Derivatives Note: This table represents the type of data generated in a typical molecular docking study.

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | Kinase X | -8.5 | LYS76 (H-bond), LEU129, VAL84 |

| Derivative B | Protease Y | -7.2 | ASP30 (H-bond), ILE50 |

| Derivative C | Kinase X | -9.1 | LYS76 (H-bond), LEU129, PHE145 |

Tautomerism and Isomeric Forms in Thiazole Amines

Heterocyclic amines, including 2-aminothiazoles, can exist in different tautomeric forms. For 5-Bromo-4-methylthiazol-2-amine, the primary equilibrium is between the amino form (with an exocyclic C-NH2 group) and the imino form (with an endocyclic N-H and an exocyclic C=NH group). researchgate.net

The relative stability of these tautomers is crucial as it can significantly affect the molecule's chemical properties, reactivity, and biological interactions. DFT calculations are an excellent method for investigating this tautomerism. By optimizing the geometry and calculating the electronic energy of each tautomer, it is possible to determine their relative stabilities. researchgate.net Studies on the parent 2-aminothiazole have shown that the amino tautomer is generally the more stable and predominant form in solution. researchgate.net Computational analysis can predict the energy difference between these forms, providing a quantitative measure of their equilibrium distribution.

Photochemical Behavior and Ring-Opening Pathways of Related Thiazoles

Upon absorption of ultraviolet light, thiazole and its derivatives are promoted to an excited electronic state. From this excited state, a variety of competing photochemical and photophysical processes can occur, including fluorescence, phosphorescence, and non-radiative decay back to the ground state. Of particular interest are the photochemical pathways that lead to structural rearrangements and ring-opening, as these processes can result in the formation of reactive intermediates and novel chemical entities.

Theoretical studies, primarily employing Density Functional Theory (DFT) and multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) theory, have been instrumental in mapping the potential energy surfaces of excited thiazole derivatives. These computational approaches have identified several key pathways for photoisomerization and ring-opening.

One of the critical concepts in understanding these photochemical reactions is the role of conical intersections . These are points on the potential energy surface where two electronic states become degenerate, providing an efficient pathway for the molecule to transition from an excited state back to the ground state. The geometry of the molecule at the conical intersection often dictates the subsequent reaction pathway on the ground state surface, leading to either the starting material or a photoproduct.

Theoretical models have proposed three primary mechanisms for the photochemical rearrangement of the thiazole ring:

Internal Cyclization-Isomerization Route: This pathway involves the formation of a bicyclic intermediate, often referred to as a "Dewar" thiazole, through an electrocyclic ring closure. This intermediate is typically unstable and can undergo subsequent rearrangements, including heteroatom migration, to yield an isomeric thiazole or other products.

Ring Contraction-Ring Expansion Route: This mechanism proceeds through a series of bond cleavages and formations, leading to a transient, contracted ring intermediate which then expands to form a rearranged thiazole.

Direct Route: This pathway suggests a more direct transformation from the Franck-Condon region (the initial geometry upon excitation) to a conical intersection, which then funnels the molecule to the photoproduct without the involvement of distinct intermediates on the excited-state surface. Computational studies on model systems like methylisothiazole have suggested that this direct mechanism may be the preferred route for photoisomerization.

The nature and position of substituents on the thiazole ring have a profound impact on the preferred photochemical pathway. The electronic properties of the substituents can influence the stability of intermediates and the energy barriers of transition states. For instance, studies have shown that thiazoles modified with electron-donating groups are more inclined to undergo direct ring-opening. Conversely, those with electron-withdrawing or weak electron-donating groups may favor an indirect ring-opening process that involves the formation of intermediates.

The presence of a bromine atom, as in the case of 5-Bromo-4-methylthiazol-2-amine hydrobromide, introduces another potential photochemical pathway: the cleavage of the carbon-bromine (C-Br) bond. The C-Br bond is known to be susceptible to photolysis, which can lead to the formation of a thiazolyl radical. This radical species can then react with the surrounding solvent or other molecules, leading to a variety of products. Theoretical studies on bromothiazoles suggest that the strength of the C-Br bond can be influenced by its position on the thiazole ring, which in turn affects its photochemical reactivity.

| Reactant | Intermediate/Transition State | Product | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Phenyl-substituted Thiazole Isomer 1 | Transition State 1 | Phenyl-substituted Thiazole Isomer 2 | +25.0 |

| Phenyl-substituted Thiazole Isomer 1 | Transition State 2 | Phenyl-substituted Isothiazole Isomer | +30.5 |

| Reaction Pathway | Description | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Path 1 | Cleavage of N-N bond | ~9.0 |

| Path 2 | Formation of 1,3-diradical | ~15.0 |

The photochemical degradation of some thiazole-containing compounds has been observed to proceed through a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges to the final degradation products. This indicates that in addition to direct photolysis, photosensitized oxidation can also be a significant degradation pathway for certain thiazole derivatives, particularly those with aryl substituents.

Applications of 5 Bromo 4 Methylthiazol 2 Amine Hydrobromide As a Versatile Building Block in Organic Synthesis

Synthesis of Complex Heterocyclic Systems

The unique arrangement of reactive sites on the 5-Bromo-4-methylthiazol-2-amine hydrobromide molecule allows for its elaboration into a variety of intricate molecular architectures, particularly those involving fused heterocyclic rings.

Thiazole-Fused Ring Systems

The 2-aminothiazole (B372263) core is a well-established precursor for creating fused heterocyclic systems, which are of great interest in medicinal chemistry. A primary application involves the synthesis of imidazo[2,1-b]thiazoles. The synthetic strategy often involves reacting a related α-bromoketone derivative, such as 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, with various heterocyclic amines. nih.gov For instance, reaction with 2-aminothiazole or 2-aminobenzothiazole (B30445) leads to the formation of the corresponding fused imidazo[2,1-b]thiazole (B1210989) derivatives. nih.gov This type of cyclization reaction is a key method for building molecular complexity from the initial thiazole (B1198619) scaffold. nih.gov

| Reactant | Resulting Fused System | Reference |

|---|---|---|

| 2-aminothiazole | Imidazo[2,1-b]thiazole derivative | nih.gov |

| 2-aminobenzothiazole | Benzo[d]imidazo[2,1-b]thiazole derivative | nih.gov |

| o-aminothiophenol | Benzo[b] researchgate.netnih.govthiazine derivative | nih.gov |

Incorporation into Pyrazole (B372694) Moieties

Thiazole and pyrazole derivatives are both recognized classes of heterocyclic compounds with significant biological and pharmaceutical activities. researchgate.net Consequently, molecules that incorporate both of these ring systems are of considerable interest. This compound and its analogues serve as key intermediates in synthetic pathways designed to create these hybrid structures. A documented synthesis transforms a brominated thiazole intermediate, 1-(2-bromo-4-methylthiazol-5-yl)ethanone, into a final product containing both a thiazole and a pyrazole ring, namely 5-(2-bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole. researchgate.net This is achieved through a reaction with carbon disulphide followed by cyclization with hydrazine (B178648) hydrate, demonstrating the utility of the brominated thiazole core in building complex, multi-ring systems. researchgate.net

Formation of Thiazol-2(3H)-imine Derivatives

The 2-aminothiazole structure can exist in an amino-imino tautomeric equilibrium. While the amino form is generally predominant, the reactivity of the system can be understood through the lens of its imine tautomer. In the synthesis of fused ring systems, such as the formation of imidazo[2,1-b]thiazoles, the reaction mechanism proceeds through an intermediate that highlights this imine-like character. nih.gov For example, the reaction between an α-bromoketone thiazole derivative and a heterocyclic amine is proposed to form an iminothiadiazole intermediate, which then undergoes an in-situ dehydrative cyclization to yield the final fused product. nih.gov This demonstrates that while stable imine derivatives are not typically the final target, the formation of transient imine species is a crucial aspect of the synthetic utility of the 2-aminothiazole scaffold. nih.gov

Scaffold for Advanced Medicinal Chemistry Research

The thiazole nucleus is a fundamental scaffold found in a variety of pharmaceutical agents, and this compound is a key starting material for the development of new therapeutic candidates. jocpr.com Its derivatives have been extensively investigated for a range of biological activities.

Precursors for Antimicrobial and Antifungal Agents

The 2-aminothiazole moiety is a component of several clinically used antimicrobial drugs. researchgate.net The brominated precursor, 2-amino-4-methyl-5-bromothiazole hydrobromide, serves as an important intermediate in the preparation of novel antibacterial agents. google.com A notable example is its use in the synthesis of 2-sulfanilamido-5-bromothiazole, a compound identified as a potent anti-bacterial agent. google.com

Furthermore, numerous studies have synthesized and evaluated series of thiazole derivatives for their antimicrobial properties. Research has shown that compounds derived from related 2-aminothiazole structures exhibit significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. researchgate.netnih.gov Some analogues have also demonstrated moderate antifungal activity against species such as Candida albicans. researchgate.netresearchgate.netnih.gov

| Target Organism | Activity Observed | Reference |

|---|---|---|

| Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) | Significant antibacterial potential, with some derivatives comparable to ampicillin. | researchgate.netnih.gov |

| Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) | Moderate to weak activity reported in various studies. | researchgate.netdovepress.com |

| Fungi (e.g., Candida albicans) | Moderate to weak antifungal activity. | researchgate.netnih.gov |

Intermediates for Anticancer Compounds and Cell Line Selective Agents

The 2-aminothiazole scaffold has emerged as a promising nucleus in the discovery of anticancer drugs, being a core component of approved medications like Dasatinib. nih.gov The literature reveals that modifying the 2-aminothiazole structure is a promising strategy for developing new and potent anticancer agents. researchgate.netmdpi.com Derivatives synthesized from 5-bromo-2-aminothiazole have shown inhibitory effects on various cancer cell lines. mdpi.com

Research has focused on synthesizing libraries of these compounds and screening them against panels of human cancer cell lines. For instance, certain thiazolo[4,5-d]pyridazine (B3050600) derivatives, synthesized from brominated thiazole precursors, have shown significant growth inhibition (GI%) against non-small cell lung cancer (NCI-H522), colon cancer (HT29), ovarian cancer (SK-OV-3), and breast cancer (MCF7) cell lines. mdpi.com Other studies have identified 2-aminothiazole analogues with potent activities against human lung cancer (H1299) and human glioma (SHG-44) cell lines. nih.gov The versatility of the brominated thiazole intermediate allows for the introduction of various substituents, enabling the fine-tuning of biological activity and selectivity against different cancer types. nih.govmdpi.com

| Thiazole Derivative Type | Cancer Cell Line | Observed Activity | Reference |

|---|---|---|---|

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | NCI-H522 (Non-Small Cell Lung) | 31.7% GI | mdpi.com |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | HT29 (Colon) | 29.4% GI | mdpi.com |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | SK-OV-3 (Ovarian) | 37.7% GI | mdpi.com |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | MCF7 (Breast) | 34.7% GI | mdpi.com |

| Substituted 2-aminothiazole | H1299 (Human Lung Cancer) | IC₅₀ = 4.89 µM | nih.gov |

| Substituted 2-aminothiazole | SHG-44 (Human Glioma) | IC₅₀ = 4.03 µM | nih.gov |

Development of Enzyme Inhibitors and Receptor Ligands

The 5-aminothiazole scaffold, derived from precursors like 5-bromo-4-methylthiazol-2-amine, is crucial in the development of potent and selective enzyme inhibitors. Researchers have successfully synthesized a series of novel 5-aminothiazole-based ligands for prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative diseases. nih.gov These compounds were found to be weak inhibitors of PREP's proteolytic activity but acted as potent modulators of its functions related to protein-protein interactions (PPI). nih.gov

A key finding from this research was the discovery of a new ligand-binding site on the PREP enzyme, identified through molecular modeling and confirmed by point mutation studies. nih.gov The 5-aminothiazole derivatives were instrumental in probing this site, which is distinct from the enzyme's active site. This discovery highlighted that modulating PREP's PPI-derived functions, such as its interaction with alpha-synuclein (B15492655), is more dependent on this newly identified site. nih.gov The greater chemical stability of the 5-aminothiazole ring compared to its 5-aminooxazole counterparts allowed for a broader exploration of substituents, leading to a deeper understanding of the structure-activity relationships for modulating PREP's dual functions. nih.gov

Furthermore, derivatives of 5-bromo-2-aminothiazoles have been identified as potential inhibitors of monoacylglycerol lipase (B570770) (MAGL), another enzyme of therapeutic interest. researchgate.net

| Target Enzyme | Compound Scaffold | Key Finding |

| Prolyl Oligopeptidase (PREP) | 5-Aminothiazole | Modulates protein-protein interaction functions via a novel binding site, separate from the proteolytic active site. nih.gov |

| Monoacylglycerol Lipase (MAGL) | 5-Bromo-2-aminothiazole | Derivatives show potential for MAGL inhibition in the micromolar range. researchgate.net |

Generation of Derivatives with Antioxidant Properties

Reactive oxygen species (ROS) are implicated in numerous pathological conditions, driving the search for novel antioxidant compounds. nih.gov this compound serves as a valuable starting material for synthesizing derivatives with significant antioxidant potential.

In one study, a series of new 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were designed and synthesized. nih.govresearchgate.net The antioxidant activity of these compounds was evaluated using several radical scavenging assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide (B77818) methods. nih.govresearchgate.net The results indicated that several of the synthesized compounds exhibited promising antioxidant activities. Specifically, derivatives containing electron-donating substituents on an aldehyde moiety showed significant radical scavenging potential. nih.govresearchgate.net

Another study focused on synthesizing novel aminothiazole derivatives and testing their antioxidant capabilities. The results from a DPPH assay showed that several of the new thiazole compounds had higher antioxidant activity than the standard antioxidant Butylated hydroxytoluene (BHT). mdpi.com This demonstrates the utility of the aminothiazole core in developing potent antioxidants. mdpi.commdpi.com

| Derivative Class | Assay Method | Result |

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives | DPPH, Hydroxyl, Nitric Oxide, Superoxide Radical Scavenging | Compounds with electron-donating groups showed significant scavenging effects. nih.govresearchgate.net |

| Substituted 4-arylthiazoles | DPPH Radical Scavenging | Several derivatives exhibited higher antioxidant activity than the standard BHT. mdpi.com |

| Thiazolyl-polyphenolic compounds | ABTS, DPPH, FRAP, CUPRAC | Certain derivatives showed significantly enhanced antioxidant activity compared to standards like ascorbic acid and Trolox. nih.gov |

Development of Materials with Tunable Properties

Precursors for Novel Electronic and Optical Materials

The thiazole heterocyclic system is a component in various functional materials due to its inherent electronic characteristics. While research has heavily focused on the biomedical applications of this compound derivatives, its structural features suggest potential as a precursor for novel electronic and optical materials. The conjugated π-system of the thiazole ring, combined with the potential for extensive functionalization at the bromine and amine positions, allows for the synthesis of molecules with tailored electronic properties. These tailored molecules could be explored for applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics, where the ability to fine-tune energy levels and charge-transport properties is critical.

Probes for Biochemical and Biological Assay Development

Tools for Enzyme Activity Studies

Derivatives of 5-bromo-4-methylthiazol-2-amine have proven to be valuable chemical tools for dissecting complex enzyme functions. As detailed in studies on prolyl oligopeptidase (PREP), 5-aminothiazole-based ligands were used to explore the relationship between the enzyme's catalytic activity and its non-catalytic scaffolding functions. nih.gov While these compounds were not potent inhibitors of the enzyme's peptide-cleaving (proteolytic) activity, their ability to modulate PREP's other functions made them excellent probes. nih.gov By using these tools, researchers could differentiate between the two major roles of the enzyme, demonstrating that the proteolytic active site and the protein-protein interaction site could be targeted independently. This work underscores the utility of such compounds in elucidating the multifaceted roles of enzymes in cellular processes. nih.gov

Reagents for Protein Interaction Analysis

The same 5-aminothiazole derivatives have been instrumental as reagents for analyzing protein-protein interactions (PPIs). The study on prolyl oligopeptidase (PREP) revealed that these thiazole-based compounds could effectively modulate the PPI-mediated functions of PREP, such as its role in alpha-synuclein aggregation, which is relevant to Parkinson's disease. nih.gov The ligands helped to identify and validate a new binding site on PREP that is critical for these interactions. nih.gov This demonstrates that molecules derived from 5-bromo-4-methylthiazol-2-amine can serve as sophisticated chemical probes to investigate and modulate the complex networks of protein interactions within cells, offering a pathway to understanding and potentially treating diseases driven by abnormal PPIs. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 5 Bromo 4 Methylthiazol 2 Amine Hydrobromide

Electronic and Steric Effects Governing Reactivity at the Thiazole (B1198619) Ring

The reactivity of the thiazole ring in 5-Bromo-4-methylthiazol-2-amine hydrobromide is a consequence of the combined electronic and steric influences of its constituent atoms and substituent groups. The thiazole ring itself is an electron-rich heterocyclic system, but its reactivity is modulated by the attached functional groups.

The presence of a methyl group at the 4-position introduces a steric hindrance effect, which can influence the approach of reagents to the neighboring 5-position. mdpi.comnih.gov This steric bulk can affect the rate and regioselectivity of reactions occurring at or adjacent to this site. Quantum chemical calculations and molecular docking studies on related thiazole derivatives have highlighted the importance of steric effects in determining binding affinities and reaction outcomes. nih.govresearchgate.net

Influence of the Electron-Withdrawing Thiazole Ring on C-Br Bond Activation

The thiazole ring, particularly with its heteroatoms, can exhibit electron-withdrawing characteristics that influence the reactivity of its substituents. This effect is pertinent to the carbon-bromine (C-Br) bond at the 5-position. The electron-withdrawing nature of the thiazole nucleus can polarize the C-Br bond, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack. This activation of the C-Br bond is a critical factor in nucleophilic substitution reactions, where the bromide ion acts as a leaving group. jocpr.com The presence of the bromine atom, a strongly electron-withdrawing group, further contributes to the electronic landscape of the molecule. researchgate.net

Role of the Amine Functionality in Directing and Participating in Reaction Pathways

The 2-amino group plays a crucial role in directing the regioselectivity of electrophilic substitution reactions and can also participate directly in certain reaction mechanisms. As a powerful electron-donating group, the amino functionality increases the electron density of the thiazole ring, particularly at the 5-position, making it more susceptible to electrophilic attack. nih.gov

Regioselectivity and Stereoselectivity in Derivatization Reactions

The specific placement of substituents on the this compound core provides a framework for understanding the regioselectivity of its derivatization reactions. The inherent electronic properties of the substituted thiazole ring are the primary determinants of where new functional groups will be introduced. For instance, nucleophilic substitution reactions are highly favored at the 5-position due to the lability of the C-Br bond. jocpr.com

While the achiral nature of this compound itself precludes direct stereoselective reactions, the introduction of chiral centers during derivatization can lead to stereoisomeric products. The principles of stereoselectivity in reactions involving thiazole derivatives often rely on the use of chiral reagents or auxiliaries to control the three-dimensional arrangement of the resulting molecules. The steric environment around the reactive centers of the thiazole derivative, influenced by the 4-methyl group, can play a role in the diastereoselectivity of such reactions.

Below is a table summarizing the key functionalities and their influence on the reactivity of the molecule.

| Functional Group | Position | Electronic Effect | Steric Effect | Influence on Reactivity |

| Amine (-NH2) | 2 | Electron-donating | Moderate | Directs electrophilic substitution to the 5-position; acts as a nucleophile. |

| Methyl (-CH3) | 4 | Electron-donating (weak) | Significant | Can hinder access to the 5-position. |

| Bromo (-Br) | 5 | Electron-withdrawing | Moderate | Activates the 5-position for nucleophilic substitution. |

Future Directions and Emerging Research Avenues in 5 Bromo 4 Methylthiazol 2 Amine Hydrobromide Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. sruc.ac.uk For the synthesis of 5-Bromo-4-methylthiazol-2-amine hydrobromide and its derivatives, this translates into the development of methodologies that are less hazardous, more efficient, and utilize renewable resources.

Key areas of development include:

Alternative Solvents: A shift away from conventional volatile organic compounds towards greener alternatives like water, polyethylene glycol (PEG), or ionic liquids is a primary focus. For instance, an efficient synthesis of 2-aminothiazoles has been demonstrated using a PEG-water solvent system, which is both environmentally benign and allows for easy catalyst recycling. tandfonline.com

Energy-Efficient Synthesis: Microwave irradiation and ultrasound-assisted synthesis are being explored to accelerate reaction times and increase yields, often under solvent-free conditions. bepls.comtandfonline.com These techniques offer a more energy-efficient alternative to conventional heating methods. mdpi.com